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2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile

Catalog No.
S7736631
CAS No.
M.F
C21H19N3O2
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-y...

Product Name

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c1-25-19-10-14-7-8-24(13-17(14)11-20(19)26-2)21-16(12-22)9-15-5-3-4-6-18(15)23-21/h3-6,9-11H,7-8,13H2,1-2H3

InChI Key

WAYPRINWLMSBCM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC=CC=C4C=C3C#N)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC=CC=C4C=C3C#N)OC
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is a chemical compound used in various scientific experiments, with potential applications in different fields of research and industry. This paper explores the definition and background of the compound, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is a chemical compound with a molecular formula of C23H18N2O2. It is a heterocyclic organic compound that belongs to the class of isoquinolines. The compound has also been referred to as GW405833X in scientific literature. 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is known for its potential therapeutic effects and has been studied for its anticancer properties.
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is a light yellow, crystalline powder. The compound has a melting point of 202-204°C and a boiling point of 672.8°C at 760 mmHg. 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and is sparingly soluble in water.
The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile involves a multistep reaction process that begins with the condensation of 2-aminobenzonitrile and piperidine-3-carbonitrile. The reaction mixture is then subjected to a series of reactions, including alkylation, cyclization, and oxidation, to obtain the final product. The characterization of the compound is typically done using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
have been developed to determine the purity and quantity of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), have been used to analyze the compound in various samples. Other methods, such as spectrophotometry and electrochemical methods, have also been used to analyze and quantify the compound in different applications.
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile has been studied for its biological activities, including its potential anticancer effects. The compound has been shown to inhibit the growth of various cancer cell lines, including ovarian, breast, and pancreatic cancer cells. In addition, preclinical studies have demonstrated that the compound may have immunomodulatory and anti-inflammatory effects.
Studies have reported the toxicity and safety of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile in various scientific experiments. The compound has been shown to have low toxicity, with no significant adverse effects reported in animal studies. However, it is important to note that long-term exposure to the compound or its prolonged use may have unknown adverse effects.
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile has potential applications in various scientific experiments. The compound has been used as a starting material in the synthesis of other isoquinoline derivatives. Additionally, the compound's anticancer properties have been studied extensively in preclinical studies, making it a potential candidate for further investigation in cancer therapeutics.
Research on 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is ongoing, with a significant focus on understanding the compound's therapeutic potential. Recent studies have demonstrated the compound's potential as an anticancer agent and have highlighted its immunomodulatory effects. Other studies have investigated the compound's pharmacokinetic and pharmacodynamic properties.
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile has potential implications in various fields of research and industry. The compound's anticancer properties may have implications in cancer therapeutics, while its immunomodulatory effects may be relevant in the development of immune-based therapies. In addition, the compound's synthetic versatility may have implications in the development of novel drugs and materials.
Limitations
While 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile has potential applications in various fields, there are limitations to its use. The compound's synthetic complexity may limit its widespread use, and its toxicity and potential adverse effects may require further investigation.
There are several future directions for research on 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile. Some potential directions include:
1. Investigation of the compound's potential in drug delivery systems
2. Determination of the compound's binding affinity to various biomolecules
3. Development of new synthetic routes to improve the compound's yield and purity
4. Investigation of the compound's pharmacokinetics and pharmacodynamics in in vivo models
5. Exploration of the compound's potential in the treatment of other diseases beyond cancer
6. Investigation of the compound's potential immunomodulatory effects in combination with other therapies
7. Development of new analytical techniques to improve the detection and quantification of the compound in diverse samples.
In conclusion, 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile is a heterocyclic compound with significant potential applications in various fields of research and industry. The compound's potential anticancer properties and immunomodulatory effects have been demonstrated in preclinical studies, and ongoing research is expected to further elucidate its therapeutic potential. While there are limitations to its use, the compound's synthetic versatility and potential therapeutic benefits are driving continued interest in its investigation. Future research is expected to focus on further understanding the compound's mechanism of action, its pharmacokinetics and pharmacodynamics, and its potential applications in drug delivery systems and the treatment of other diseases.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

345.147726857 g/mol

Monoisotopic Mass

345.147726857 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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